molecular formula C16H15FN2O2 B7473445 N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

Cat. No. B7473445
M. Wt: 286.30 g/mol
InChI Key: JBNAXAPJZMWOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. This compound is a bispecific antibody that binds to both CD30, a protein that is expressed on the surface of cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to both CD30 and CD16A leads to the activation of NK cells, which then attack and kill the cancer cells.

Mechanism of Action

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide works by binding to both CD30 and CD16A. CD30 is a protein that is expressed on the surface of cancer cells, while CD16A is a protein that is expressed on the surface of NK cells. When N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide binds to both CD30 and CD16A, it activates the NK cells, which then attack and kill the cancer cells.
Biochemical and Physiological Effects:
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include activation of NK cells, induction of apoptosis (programmed cell death) in cancer cells, and inhibition of cancer cell proliferation. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has shown potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other cancer therapies. Another advantage is that N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is well-tolerated in animal models, with no significant toxicity observed. However, one limitation of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. These include:
1. Clinical Trials: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being evaluated in Phase 1 clinical trials for the treatment of relapsed or refractory CD30-positive lymphomas. Further clinical trials will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations.
2. Combination Therapies: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Further studies will be needed to determine the optimal combination therapies for N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide.
3. Other Cancer Types: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown anti-tumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. Further studies will be needed to determine the potential of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide for the treatment of other cancer types.
4. Improved Formulations: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being developed as an intravenous infusion. Further studies will be needed to develop alternative formulations, such as oral or subcutaneous formulations, to improve patient convenience and compliance.
In conclusion, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is a promising drug candidate for the treatment of various types of cancer. Its bispecific antibody structure, which binds to both CD30 and CD16A, leads to the activation of NK cells and subsequent attack and killing of cancer cells. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown potent anti-tumor activity in preclinical models of cancer, and is currently being evaluated in Phase 1 clinical trials. Further studies will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations, as well as its potential for combination therapies and treatment of other cancer types.

Synthesis Methods

The synthesis of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzoyl chloride to form N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine.

Scientific Research Applications

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

properties

IUPAC Name

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-15-9-13(18-11(2)20)7-8-14(15)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNAXAPJZMWOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.